N-Methylcorydaldine

Overview

Description

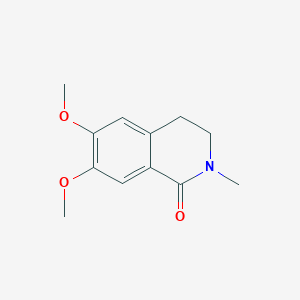

N-Methylcorydaldine is a naturally occurring alkaloid found in various plant species, including Arcangelisia gusanlung and Michelia crassipes . It is known for its promising anti-secretory activity, making it a subject of interest in scientific research . The compound has a molecular formula of C12H15NO3 and a molecular weight of 221.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcorydaldine typically involves the methylation of corydaldine. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or ethanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it likely follows similar synthetic routes as laboratory preparation. The process would involve scaling up the reaction conditions and optimizing them for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: N-Methylcorydaldine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base are common.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .

Scientific Research Applications

Chemical Properties and Structure

N-Methylcorydaldine is characterized by its molecular formula and has been studied for its structural properties using various analytical techniques such as NMR and mass spectrometry. The compound's structure allows it to interact with specific biological targets, making it a subject of interest in pharmacological research.

Anti-Ulcer Activity

Research indicates that this compound exhibits significant anti-ulcer activity by inhibiting gastric H-ATPase. In a study involving ethanol-induced gastric ulcers in rats, administration of this compound resulted in a notable reduction of plasma gastrin levels, demonstrating its potential as a therapeutic agent for peptic ulcers .

| Dosage | Plasma Gastrin Level (pg/mL) | Significance |

|---|---|---|

| Control | 127.5 ± 3.7 | - |

| This compound (20 mg) | 96.8 ± 8.9 | p < 0.05 |

Antiviral Properties

This compound has shown promising antiviral activity against various viruses, including dengue virus and human coronavirus strains. In vitro studies have demonstrated that the compound can inhibit viral replication effectively, with selectivity indices indicating lower cytotoxicity compared to other tested compounds .

| Virus Type | EC (µM) | Selectivity Index |

|---|---|---|

| Dengue Virus | 67.74 - 95.76 | >6.28 |

| Human Coronavirus OC43 | 42.37 - 66.77 | >11.81 |

Anticancer Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines, including hepatocarcinoma and acute myeloid leukemia cells. The compound exhibited selective cytotoxicity, indicating its potential role in cancer therapy .

Case Study 1: Anti-Ulcer Efficacy

In a controlled study on rats with induced gastric ulcers, this compound was administered at varying dosages to evaluate its protective effects on gastric mucosa. Results indicated a significant reduction in ulcer area and improvement in mucosal integrity compared to controls.

Case Study 2: Antiviral Efficacy Against Dengue Virus

A series of experiments were conducted using human cell lines infected with dengue virus to assess the antiviral efficacy of this compound. The results showed a dose-dependent inhibition of viral replication, supporting its potential use as an antiviral agent.

Mechanism of Action

N-Methylcorydaldine exerts its effects primarily through the inhibition of gastric H+/K±ATPase activity, which is crucial for acid secretion in the stomach . This inhibition leads to reduced gastric acid production, making it effective in treating conditions like peptic ulcers. The compound may also interact with dopamine receptors, contributing to its biological activity .

Comparison with Similar Compounds

Corydaldine: The parent compound from which N-Methylcorydaldine is derived.

Liriodenine: Another alkaloid with similar biological activities.

Anonaine: Shares structural similarities and biological activities with this compound.

Uniqueness: this compound is unique due to its specific anti-secretory activity and its potential interactions with multiple biological targets. Its methylated structure also distinguishes it from its parent compound, corydaldine, and other similar alkaloids .

Biological Activity

N-Methylcorydaldine is an isoquinoline alkaloid derived from various plant species, particularly those within the Amaryllidaceae family. This compound has garnered attention due to its diverse biological activities, including anti-secretory effects, inhibition of key enzymes related to neurodegenerative diseases, and potential anticancer properties. Below is a detailed overview of its biological activity, supported by research findings and data.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular pathways:

- Inhibition of Gastric H⁺/K⁺-ATPase : Research indicates that this compound inhibits gastric H⁺/K⁺-ATPase activity, which is crucial for gastric acid secretion. This inhibition can lead to reduced gastric acidity and may have implications for treating peptic ulcers .

- Effect on Gastrin Levels : In ethanol-induced gastric ulcer models, this compound reduced plasma gastrin levels significantly, suggesting a potential role in managing gastric disorders .

1. Neuroprotective Effects

This compound has been evaluated for its ability to inhibit enzymes associated with Alzheimer's disease:

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Studies have shown that this compound can inhibit these enzymes, which are critical in the pathophysiology of Alzheimer's disease. The compound's inhibition profile suggests potential therapeutic applications in neurodegenerative conditions .

2. Anticancer Properties

The cytotoxic effects of this compound have been assessed against various cancer cell lines:

- Cancer Cell Lines Tested :

- Hepatocarcinoma (Huh7)

- Adenocarcinoma (HCT-8)

- Acute Myeloid Leukemia (THP-1)

Results indicated that this compound exhibited significant cytotoxic activity against these cell lines, although further studies are required to elucidate the underlying mechanisms and efficacy in clinical settings .

3. Antiviral Activity

Preliminary evaluations suggest that this compound may possess antiviral properties against several viruses, including coronaviruses and flaviviruses. However, specific data regarding its efficacy against these pathogens remains limited and warrants further investigation .

Table 1: Summary of Biological Activities of this compound

Q & A

Basic Research Questions

Q. How can N-Methylcorydaldine be structurally characterized using spectroscopic methods?

- Methodology : Combine -NMR, -NMR, HMBC, and NOESY correlations to confirm the methoxy group position (e.g., C-7 in ). Compare spectral data with literature values for consistency . For novel derivatives, include high-resolution mass spectrometry (HR-MS) and X-ray crystallography (if applicable) to validate molecular structure .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

- Methodology : Follow modular synthetic routes (e.g., methylation of corydaldine derivatives) and document reaction conditions (solvents, catalysts, temperature). Limit main-text experimental details to five compounds, with additional protocols in supplementary materials . Include purity assessments via HPLC (>95%) and melting point analysis. For reproducibility, cite established procedures for known intermediates .

Q. How can researchers confirm the purity and identity of newly synthesized this compound batches?

- Methodology : Use tandem techniques:

- Chromatography : TLC/HPLC with reference standards.

- Spectroscopy : IR for functional groups; NMR for structural integrity.

- Elemental analysis : Match calculated/theoretical values for C, H, N content.

Discrepancies >0.3% require re-purification .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

- Methodology : Conduct meta-analyses of existing studies to identify variables (e.g., solvent polarity in bioassays, cell line specificity). Replicate conflicting experiments under standardized conditions (e.g., IC assays with positive/negative controls). Use statistical tools (ANOVA, p-value adjustments) to assess significance .

Q. What experimental designs are optimal for studying this compound’s structure-activity relationships (SAR)?

- Framework : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs.

- In silico modeling : Dock this compound into target receptors (e.g., opioid or adrenergic receptors) using AutoDock Vina or Schrödinger Suite.

- In vitro validation : Test top candidates in dose-response assays (e.g., cAMP inhibition for GPCR targets) .

Q. How can researchers optimize isolation protocols for this compound from natural sources?

- Methodology :

- Extraction : Screen solvents (e.g., methanol vs. ethyl acetate) for yield efficiency.

- Purification : Use flash chromatography with gradient elution (e.g., hexane:EtOAc 10:1 to 1:1).

- Validation : Compare -NMR profiles of isolated compounds with synthetic standards to rule out co-eluting impurities .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?

- Methodology :

- Quality control : Implement strict SOPs for synthesis, including in-process checks (e.g., reaction monitoring via LC-MS).

- Bioassay standardization : Use internal reference compounds (e.g., morphine for opioid assays) to normalize inter-lab variability .

Q. Methodological Resources

- Data Reporting : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for spectral data, statistical thresholds, and ethical compliance .

- Conflict Resolution : For contradictory results, apply the STrengthening the Reporting of OBservational studies in Epidemiology (STROBE) checklist to evaluate methodological rigor .

Properties

IUPAC Name |

6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13-5-4-8-6-10(15-2)11(16-3)7-9(8)12(13)14/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIZBBGNYDRCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307685 | |

| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6514-05-2 | |

| Record name | NSC194246 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.